molecular formula C14H16FN3O3 B2423476 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 868680-41-5

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2423476
CAS RN: 868680-41-5
M. Wt: 293.298
InChI Key: VCUZOTCSOZERPR-UHFFFAOYSA-N
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Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide, also known as EF24, is a synthetic compound that has been studied extensively for its potential therapeutic applications. EF24 is a curcumin derivative that has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anticonvulsant and Antidepressant Activity :Compounds similar to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide have been explored for their potential in treating neurological conditions. For instance, a series of phenylacetamide derivatives have been synthesized and assessed for their antidepressant and anticonvulsant activities. Notably, certain derivatives exhibited significant reduction in immobility times in behavioral tests, indicating potential antidepressant effects. Additionally, a number of synthesized compounds demonstrated protective effects against seizures induced by pentylenetetrazole, a chemical known to induce convulsions. This suggests the compounds' potential as anticonvulsant agents (Xie, Tang, Pan, & Guan, 2013).

Synthesis and Pharmacological Evaluation :Another study focused on the synthesis and pharmacological evaluation of acetamide derivatives, emphasizing their inhibitory activity against T-type Ca(2+) channels. These channels are crucial in various physiological processes, and the study shed light on the structure-activity relationships that influence the compounds' potency and selectivity. The compounds exhibited potential as novel antihypertensive agents, demonstrating effectiveness in lowering blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers (Watanuki et al., 2012).

Applications in Medicinal Chemistry and Drug Design

Design, Synthesis, and Biological Activity :The design and synthesis of novel amides derived from specific acid compounds were studied for their anticonvulsant activity. This research highlights the importance of chemical structure in determining biological activity, with certain compounds showing protection in animal models of epilepsy. The study also explored the analgesic activity and potential mechanisms of action, such as the influence on voltage-gated sodium and calcium channels, providing valuable insights for medicinal chemistry and drug design (Obniska et al., 2015).

Radiosynthesis and Imaging Applications :A novel series of compounds have been developed as selective ligands for the translocator protein, with potential applications in neuroimaging and diagnosis. The study discusses the radiosynthesis of a specific radioligand using fluorine-18, highlighting its high radiochemical purity and potential for in vivo imaging using positron emission tomography. This research contributes to the field of diagnostic imaging and neuropharmacology (Dollé et al., 2008).

Synthesis and Anticancer Drug Design :The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural characterization laid the groundwork for its evaluation as an anticancer agent. The compound's interaction with the VEGFr receptor was confirmed through in silico modeling, indicating its potential in cancer treatment. The study exemplifies how chemical synthesis and computational modeling can converge to advance drug development (Sharma et al., 2018).

properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-2-17-6-7-18(14(21)13(17)20)9-12(19)16-11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUZOTCSOZERPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide

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